2-(2,2,2-Trifluoroacetamido)isonicotinic acid 2-(2,2,2-Trifluoroacetamido)isonicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13428657
InChI: InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-5-3-4(6(14)15)1-2-12-5/h1-3H,(H,14,15)(H,12,13,16)
SMILES: C1=CN=C(C=C1C(=O)O)NC(=O)C(F)(F)F
Molecular Formula: C8H5F3N2O3
Molecular Weight: 234.13 g/mol

2-(2,2,2-Trifluoroacetamido)isonicotinic acid

CAS No.:

Cat. No.: VC13428657

Molecular Formula: C8H5F3N2O3

Molecular Weight: 234.13 g/mol

* For research use only. Not for human or veterinary use.

2-(2,2,2-Trifluoroacetamido)isonicotinic acid -

Specification

Molecular Formula C8H5F3N2O3
Molecular Weight 234.13 g/mol
IUPAC Name 2-[(2,2,2-trifluoroacetyl)amino]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-5-3-4(6(14)15)1-2-12-5/h1-3H,(H,14,15)(H,12,13,16)
Standard InChI Key HVGNWWWGWLPLEO-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1C(=O)O)NC(=O)C(F)(F)F
Canonical SMILES C1=CN=C(C=C1C(=O)O)NC(=O)C(F)(F)F

Introduction

Structural Identification and Nomenclature

Chemical Structure

2-(2,2,2-Trifluoroacetamido)isonicotinic acid (C8_8H5_5F3_3N2_2O3_3) consists of a pyridine ring substituted at the 4-position with a carboxylic acid group and at the 2-position with a 2,2,2-trifluoroacetamido moiety. The trifluoroacetamido group (–NHCOCF3_3) introduces significant electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions .

Spectroscopic Characterization

  • NMR: The 1^1H NMR spectrum typically shows a singlet for the –NH proton (~10–12 ppm) and distinct signals for the pyridine ring protons (~8.5–9.0 ppm). The 19^{19}F NMR spectrum exhibits a characteristic triplet for the CF3_3 group at ~-75 ppm .

  • IR: Stretching vibrations for the amide (C=O at ~1680 cm1^{-1}) and carboxylic acid (O–H at ~2500–3000 cm1^{-1}) groups are observed .

  • Mass Spectrometry: The molecular ion peak (M+^+) appears at m/z 234, with fragmentation patterns consistent with loss of CO2_2 (44 amu) and CF3_3 (69 amu) .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a two-step protocol:

Step 1: Preparation of 2-Aminoisonicotinic Acid

2-Aminoisonicotinic acid is obtained through nitration of isonicotinic acid followed by reduction. Alternatively, directed ortho-metalation strategies using lithium diisopropylamide (LDA) enable regioselective amination .

Step 2: Trifluoroacetylation

The amino group is acylated with trifluoroacetic anhydride (TFAA) under mild conditions (Scheme 1):

2-Aminoisonicotinic acid+(CF3CO)2OEt3N, THF2-(2,2,2-Trifluoroacetamido)isonicotinic acid\text{2-Aminoisonicotinic acid} + \text{(CF}_3\text{CO)}_2\text{O} \xrightarrow{\text{Et}_3\text{N, THF}} \text{2-(2,2,2-Trifluoroacetamido)isonicotinic acid}

Yields range from 65–85% after recrystallization from ethanol/water .

Scheme 1: Synthesis of 2-(2,2,2-Trifluoroacetamido)isonicotinic acid.

Process Optimization

  • Solvent Selection: Tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions .

  • Catalysis: 4-Dimethylaminopyridine (DMAP) accelerates acylation by activating TFAA.

  • Purification: Reverse-phase chromatography (C18 column, acetonitrile/water) resolves unreacted starting materials .

Physicochemical Properties

Thermal Stability

The compound decomposes at 315°C, consistent with the thermal stability of isonicotinic acid derivatives . Differential scanning calorimetry (DSC) reveals a melting endotherm at 210–215°C .

Solubility and Partitioning

PropertyValue
Aqueous solubility (25°C)2.8 mg/mL
LogP (octanol/water)1.29
pKa (carboxylic acid)2.1 ± 0.2
pKa (amide)10.4 ± 0.3

The trifluoroacetamido group enhances lipophilicity (LogP = 1.29) compared to isonicotinic acid (LogP = 0.12), favoring membrane permeability .

Applications in Medicinal Chemistry

Antimycobacterial Activity

The compound’s structural similarity to isoniazid—a first-line tuberculosis drug—suggests potential antitubercular properties. In vitro assays against Mycobacterium tuberculosis H37Rv demonstrate moderate activity (MIC = 32 µg/mL), likely due to the electron-withdrawing CF3_3 group reducing prodrug activation .

Kinase Inhibition

Incorporation of the trifluoroacetamido group into pyridine-based scaffolds enhances binding to kinase ATP pockets. Molecular docking studies predict strong interactions with VEGFR-2 (binding energy = -20.20 kcal/mol), akin to sorafenib derivatives .

Prodrug Development

The carboxylic acid moiety enables esterification for prodrug strategies. For example, pentafluorophenyl esters exhibit improved bioavailability in murine models .

ParameterSpecification
Skin irritation (OECD 404)Moderate (H315)
Eye irritation (OECD 405)Severe (H319)
Acute toxicity (oral LD50)>2000 mg/kg (rat)

Personal protective equipment (gloves, goggles) is mandatory during handling .

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